![molecular formula C18H16N4O2 B2559548 1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899971-57-4](/img/structure/B2559548.png)

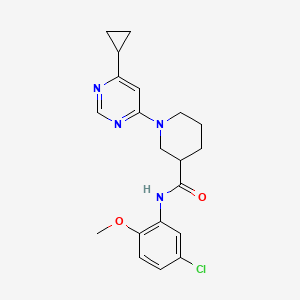

1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolopyrimidine derivative . Pyrazolopyrimidines are a class of organic compounds that have shown potential in various biological and pharmacological activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Another method involves the use of Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Molecular Structure Analysis

The molecular formula of this compound is C18H16N4O2. It is a pyrazolopyrimidine compound that has shown potential in various applications .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its synthesis. For instance, a solution of a pyrazolopyrimidine derivative, 1-chloroethanol, and anhydrous potassium hydroxide in ethanol was heated under reflux for 12 hours .Scientific Research Applications

Fluorescent Chemosensor Development

The compound's structural framework is reminiscent of materials used in the development of fluorescent chemosensors. For instance, a related compound, 4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one (HDDP), was synthesized and employed as a turn-on fluorescent chemosensor with high selectivity and sensitivity for detecting Al3+ ions. This suggests potential applications of 1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one in the development of new chemosensors for metal ions or other analytes due to its similar naphthalene and pyrazolo[3,4-d]pyrimidin-4-one components (Asiri et al., 2018).

Antimicrobial and Antitumor Agents

Compounds with structural similarities, particularly those incorporating naphthyl and pyrazolone moieties, have been explored for their antimicrobial and antitumor activities. For example, triazolino[4,3-a]pyrimidines and 5-arylazothiazoles containing naphthyl groups have shown significant inhibitory effects on both gram-positive and gram-negative bacteria, suggesting the potential of 1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one in antimicrobial applications (Abdelhamid et al., 2008). Additionally, related pyrazolopyrimidine scaffolds have demonstrated potent antitumor properties, indicating the compound's potential utility in cancer research and therapy development (Wu, 2015).

properties

IUPAC Name |

1-(2-hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c23-9-8-22-17-16(10-20-22)18(24)21(12-19-17)11-14-6-3-5-13-4-1-2-7-15(13)14/h1-7,10,12,23H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWLVPKBALRZLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C=NC4=C(C3=O)C=NN4CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-7-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2559467.png)

![N-(2-furylmethyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2559469.png)

![2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetic acid](/img/structure/B2559470.png)

![Ethyl 4-{3-[(4-fluorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2559472.png)

![N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]acetamide](/img/structure/B2559478.png)

![Tert-butyl 3-[2-[(2-chloroacetyl)amino]ethyl]thiomorpholine-4-carboxylate](/img/structure/B2559484.png)

![(E)-3-(2-methoxyphenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2559486.png)